molecular formula C23H28N4O4S B2537849 N-(4-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898444-58-1

N-(4-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2537849
CAS No.: 898444-58-1
M. Wt: 456.56
InChI Key: AFZDRSOAYAXZSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H28N4O4S and its molecular weight is 456.56. The purity is usually 95%.
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Biological Activity

N-(4-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medical contexts.

Chemical Structure and Properties

The compound's structure features a morpholinoethyl group linked to a tetrahydro-cyclopenta[d]pyrimidine moiety, which may contribute to its biological properties. The acetylphenyl and thioacetamide functionalities suggest potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with thioacetamide groups have shown enhanced activity against various bacterial strains, suggesting a possible mechanism involving disruption of bacterial cell wall synthesis or function.

Anticancer Potential

Preliminary studies on structurally related compounds have demonstrated anticancer activity. For example, compounds containing similar morpholino and thioacetamide groups have been reported to inhibit tumor growth in vitro and in vivo. The mechanism often involves apoptosis induction and cell cycle arrest, particularly in breast and lung cancer cell lines.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory responses and cancer progression. This inhibition could lead to reduced inflammation and tumor growth.

Case Studies and Research Findings

  • Antibacterial Activity : A study tested various derivatives of thioacetamides against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications significantly enhanced antibacterial potency, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL observed for some derivatives.
    CompoundMIC (µg/mL)Bacterial Strain
    Compound A0.5Staphylococcus aureus
    Compound B1.0Escherichia coli
    Compound C0.25Pseudomonas aeruginosa
  • Anticancer Efficacy : In vitro studies on cancer cell lines revealed that the compound induced apoptosis at concentrations of 10 µM after 24 hours of exposure, with significant reductions in cell viability noted through MTT assays.
  • Enzyme Inhibition : A kinetic study demonstrated that the compound inhibited COX-2 enzyme activity with an IC50 value of 15 µM, suggesting potential use as an anti-inflammatory agent.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4S/c1-16(28)17-5-7-18(8-6-17)24-21(29)15-32-22-19-3-2-4-20(19)27(23(30)25-22)10-9-26-11-13-31-14-12-26/h5-8H,2-4,9-15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZDRSOAYAXZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.